An In-depth Technical Guide to 2-(Naphthalen-1-yl)propanal: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(Naphthalen-1-yl)propanal: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Naphthalen-1-yl)propanal. As a specialized aromatic aldehyde, this compound holds promise as a versatile building block in medicinal chemistry and materials science. This document delves into its predicted spectroscopic characteristics, reactivity, and explores its potential in the landscape of drug discovery, drawing parallels from structurally related naphthalene derivatives.
Molecular Structure and Physicochemical Properties
2-(Naphthalen-1-yl)propanal is an organic compound characterized by a propanal moiety attached to a naphthalene ring at the 1-position. The presence of the bulky and electron-rich naphthalene group significantly influences the molecule's chemical behavior and physical properties.
Table 1: Physicochemical Properties of 2-(Naphthalen-1-yl)propanal
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂O | Calculated |
| Molecular Weight | 184.24 g/mol | Calculated |
| Appearance | Predicted to be a colorless to yellowish oil | Inferred from similar compounds |
| Boiling Point | Not experimentally determined; expected to be high due to molecular weight | --- |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and insoluble in water | Inferred from structural analogues |
| CAS Number | 61565-33-9 |
Synthesis of 2-(Naphthalen-1-yl)propanal
While a specific, optimized synthesis for 2-(Naphthalen-1-yl)propanal is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions reported for similar compounds. A potential pathway involves the oxidation of the corresponding primary alcohol, 2-(naphthalen-1-yl)propan-1-ol.
A method for preparing 2-(naphthalen-1-yl)propan-1-ol involves the reduction of 2-(1-naphthyl)propionaldehyde using iron powder in acetic acid and water[1]. This suggests that the target aldehyde is a known precursor.
A general synthetic approach to a related compound, 2-(6-methoxy-2-naphthyl)propanal, is described in a patent, which can be adapted for the synthesis of 2-(naphthalen-1-yl)propanal[2]. This process involves the reaction of a naphthalene-based ketone with a phosphonium ylide or a phosphonate carbanion, followed by acid hydrolysis to yield the aldehyde[2].
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-(Naphthalen-1-yl)propanal.
Experimental Protocol (Hypothetical):
-
Preparation of the Alkene Intermediate: To a solution of an appropriate phosphonium ylide (e.g., derived from ethyltriphenylphosphonium bromide) in a suitable solvent (e.g., THF), add 1-acetylnaphthalene. The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of the Intermediate: The reaction mixture is quenched, and the crude alkene intermediate is extracted and purified using standard techniques such as column chromatography.
-
Hydrolysis to the Aldehyde: The purified alkene intermediate is then subjected to acid hydrolysis (e.g., using aqueous acid) to yield 2-(naphthalen-1-yl)propanal.
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Purification of the Final Product: The final product is purified by distillation under reduced pressure or by column chromatography to obtain the pure aldehyde.
Chemical Reactivity
The reactivity of 2-(naphthalen-1-yl)propanal is governed by the interplay between the aldehyde functional group and the naphthalene ring system.
Reactions of the Aldehyde Group
The aldehyde group is a key site for chemical transformations, readily undergoing nucleophilic addition, oxidation, and reduction.
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Oxidation: The propanal moiety can be oxidized to the corresponding carboxylic acid, 2-(naphthalen-1-yl)propanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent. This transformation is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[2].
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(naphthalen-1-yl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride[1].
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can include the formation of cyanohydrins, acetals, and imines. However, the steric bulk of the adjacent naphthalene ring may hinder the approach of nucleophiles compared to less substituted aldehydes like propanal[3][4].
Reactions of the Naphthalene Ring
The naphthalene ring is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing alkyl aldehyde substituent.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 2-(naphthalen-1-yl)propanal is not widely available. However, based on the known spectra of related compounds such as propanal and various naphthalene derivatives, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for 2-(Naphthalen-1-yl)propanal
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features |
| ¹H NMR | ~9.5-10.0 ppm (t, 1H) | Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. |
| ~7.2-8.2 ppm (m, 7H) | Aromatic protons of the naphthalene ring. | |
| ~3.0-3.5 ppm (q, 1H) | Methine proton (CH), quartet due to coupling with CH₃. | |
| ~1.3-1.6 ppm (d, 3H) | Methyl protons (CH₃), doublet due to coupling with CH. | |
| ¹³C NMR | ~200-205 ppm | Carbonyl carbon (C=O). |
| ~120-140 ppm | Aromatic carbons of the naphthalene ring. | |
| ~45-55 ppm | Methine carbon (CH). | |
| ~15-25 ppm | Methyl carbon (CH₃). | |
| IR Spectroscopy | ~1720-1740 cm⁻¹ | Strong C=O stretching vibration of the aldehyde. |
| ~2720 and 2820 cm⁻¹ | C-H stretching vibrations of the aldehyde. | |
| ~3000-3100 cm⁻¹ | Aromatic C-H stretching. | |
| ~1500-1600 cm⁻¹ | Aromatic C=C stretching. |
Potential Applications in Drug Discovery and Development
Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous compounds finding applications as therapeutic agents[5][6]. The structural motif of 2-(naphthalen-1-yl)propanal makes it an interesting candidate for further investigation in drug discovery programs.
Anti-inflammatory Agents
Many naphthalene-containing molecules, such as Naproxen, exhibit potent anti-inflammatory properties[6]. The 2-arylpropionic acid scaffold is a classic pharmacophore for cyclooxygenase (COX) inhibition. Oxidation of 2-(naphthalen-1-yl)propanal would lead to 2-(naphthalen-1-yl)propanoic acid, a close analog of Naproxen, suggesting its potential as a precursor for novel anti-inflammatory drugs.
Anticancer Agents
The naphthalene core is present in several anticancer agents[6]. Naphthalene derivatives have been shown to interact with various biological targets involved in cancer progression. The aldehyde functionality in 2-(naphthalen-1-yl)propanal provides a reactive handle for the synthesis of more complex molecules, such as imines and other heterocyclic systems, which could be screened for anticancer activity.
Other Therapeutic Areas
The versatility of the naphthalene scaffold extends to a wide range of biological activities. Naphthalene-based compounds have been investigated as potential antiviral, antimicrobial, and central nervous system-active agents[7][8].
Drug Discovery Workflow:
Caption: Workflow for the development of drugs from 2-(Naphthalen-1-yl)propanal.
Safety and Handling
Specific toxicological data for 2-(naphthalen-1-yl)propanal are not available. However, based on the known hazards of related compounds, it should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Naphthalene: Naphthalene is classified as a flammable solid, harmful if swallowed, and is suspected of causing cancer[9][10]. It is also very toxic to aquatic life[10].
-
Aldehydes: Low molecular weight aldehydes are often flammable, and can be irritants to the skin, eyes, and respiratory tract[11][12]. PubChem lists 2-(Naphthalen-2-yl)propanal as causing skin and eye irritation, and potentially respiratory irritation[13].
Given these potential hazards, personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a fume hood to avoid inhalation of vapors.
Conclusion
2-(Naphthalen-1-yl)propanal is a molecule with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its chemical properties can be reasonably predicted based on its structural components. The presence of a reactive aldehyde group and a biologically relevant naphthalene scaffold makes it a valuable target for further research and development, particularly in the quest for novel therapeutic agents.
References
- University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
- National Center for Biotechnology Information. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. PubChem.
- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.
- PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol).
- National Center for Biotechnology Information. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PMC.
- Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene.
- YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol.
- Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
- Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative.
- (n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp.
- National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-2-yl)propan-1-ol. PubChem.
- PENTA. (2024, September 18). Naphthalene - SAFETY DATA SHEET.
- (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.
- Wikipedia. (n.d.). Propionaldehyde.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
- (n.d.). propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes.
- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Life Chemicals. (2019, July 30). Functionalized Naphthalenes For Diverse Applications | Building Blocks.
- Benchchem. (n.d.). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols.
- ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester....
- (n.d.). Give reasons:Propanone is less reactive than ehanal towards nucleophilic addition reactions.
- National Center for Biotechnology Information. (n.d.). 2-(Naphthalen-2-yl)propanal. PubChem.
- Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?.
- FooDB. (2010, April 8). Showing Compound Propanal (FDB012083).
- The Good Scents Company. (n.d.). propionaldehyde, 123-38-6.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 3. doubtnut.com [doubtnut.com]
- 4. quora.com [quora.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 12. propionaldehyde, 123-38-6 [thegoodscentscompany.com]
- 13. 2-(Naphthalen-2-yl)propanal | C13H12O | CID 10856176 - PubChem [pubchem.ncbi.nlm.nih.gov]
